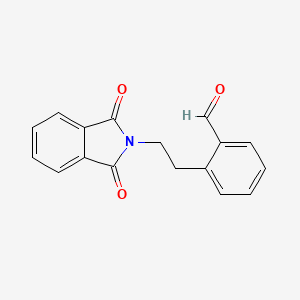

2-(2'-Phthalimidoethyl) benzaldehyde

Description

2-(2'-Phthalimidoethyl) benzaldehyde is a benzaldehyde derivative featuring a phthalimide group linked via an ethyl chain to the benzaldehyde core. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of nitrostyrene derivatives. For instance, it reacts with nitromethane under acidic conditions to yield 2-(2'-phthalimidoethyl) β-nitrostyrene, a reaction facilitated by acetic acid and n-butyl amine . Its structural uniqueness lies in the phthalimidoethyl moiety, which confers steric and electronic effects that influence reactivity and applications in pharmaceuticals or materials science.

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)ethyl]benzaldehyde |

InChI |

InChI=1S/C17H13NO3/c19-11-13-6-2-1-5-12(13)9-10-18-16(20)14-7-3-4-8-15(14)17(18)21/h1-8,11H,9-10H2 |

InChI Key |

CMWQEXDTUCVVKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Physical and Chemical Properties

- Crystallography: Trans-4-(pyridinyl vinyl) benzaldehydes crystallize in monoclinic systems (e.g., space group P21/c with β = 97.2° for Compound I).

- Volatility and Interactions: Benzaldehyde derivatives with electron-withdrawing groups (e.g., phthalimidoethyl) exhibit reduced volatility compared to simpler analogs.

Industrial and Market Considerations

- 2-(Diphenylphosphino)benzaldehyde: Market reports highlight its demand in catalysis and electronics, with North American supply chains emphasizing high-purity synthesis. In contrast, 2-(2'-phthalimidoethyl) benzaldehyde’s niche applications limit its commercial prominence, though its role in specialty chemical synthesis ensures steady demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.